molecular formula C4H8N2O2 B8815664 N-[3-(hydroxyimino)butan-2-ylidene]hydroxylamine

N-[3-(hydroxyimino)butan-2-ylidene]hydroxylamine

Katalognummer: B8815664
Molekulargewicht: 116.12 g/mol
InChI-Schlüssel: JGUQDUKBUKFFRO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

It is a versatile reagent widely used in analytical chemistry, particularly for the detection and determination of nickel and palladium ions . The compound is characterized by its ability to form stable complexes with metal ions, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-[3-(hydroxyimino)butan-2-ylidene]hydroxylamine can be synthesized through the reaction of diacetyl monoxime with hydroxylamine hydrochloride. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the formation of the desired product . The general reaction scheme is as follows:

CH3C(=NOH)CH3+NH2OHHClCH3C(=NOH)C(=NOH)CH3+HCl\text{CH}_3\text{C}(=NOH)\text{CH}_3 + \text{NH}_2\text{OH} \cdot \text{HCl} \rightarrow \text{CH}_3\text{C}(=NOH)\text{C}(=NOH)\text{CH}_3 + \text{HCl} CH3​C(=NOH)CH3​+NH2​OH⋅HCl→CH3​C(=NOH)C(=NOH)CH3​+HCl

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated pH control systems to maintain consistent reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions

N-[3-(hydroxyimino)butan-2-ylidene]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Complexation: Typically involves metal salts (e.g., nickel chloride) in aqueous or alcoholic solutions.

    Oxidation: Requires oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Utilizes reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Nickel Complex: A red-colored tetradentate complex with nickel.

    Palladium Complex: A yellow-colored complex with palladium.

    Copper Complex: A blue-colored complex with copper.

Wissenschaftliche Forschungsanwendungen

N-[3-(hydroxyimino)butan-2-ylidene]hydroxylamine is extensively used in various fields of scientific research:

Wirkmechanismus

The mechanism of action of N-[3-(hydroxyimino)butan-2-ylidene]hydroxylamine involves its ability to form stable chelate complexes with metal ions. The compound coordinates with metal ions through its nitrogen and oxygen atoms, forming a stable ring structure. This chelation process is crucial for its applications in analytical chemistry and metal purification .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[3-(hydroxyimino)butan-2-ylidene]hydroxylamine is unique due to its high specificity and stability in forming complexes with nickel and palladium ions. This specificity makes it an invaluable reagent in analytical chemistry for the detection and quantification of these metals .

Eigenschaften

Molekularformel

C4H8N2O2

Molekulargewicht

116.12 g/mol

IUPAC-Name

N-(3-hydroxyiminobutan-2-ylidene)hydroxylamine

InChI

InChI=1S/C4H8N2O2/c1-3(5-7)4(2)6-8/h7-8H,1-2H3

InChI-Schlüssel

JGUQDUKBUKFFRO-UHFFFAOYSA-N

Kanonische SMILES

CC(=NO)C(=NO)C

Physikalische Beschreibung

Crystals soluble in ethanol and slightly soluble in water;  [Sax] White powder;  [MSDSonline]

Verwandte CAS-Nummern

30866-95-6 (hydrochloride salt)
60908-54-5 (di-hydrochloride salt)

Dampfdruck

0.00069 [mmHg]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.